
Chromium dichloro(tetrahydrofuran)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium dichloro(tetrahydrofuran)- is a coordination compound consisting of chromium, chlorine, and tetrahydrofuran. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is often used in organometallic chemistry and serves as a precursor for various chromium-based catalysts.
準備方法
Synthetic Routes and Reaction Conditions
Chromium dichloro(tetrahydrofuran)- can be synthesized through the reaction of chromium(III) chloride with tetrahydrofuran under controlled conditions. The typical synthetic route involves dissolving chromium(III) chloride in tetrahydrofuran and allowing the reaction to proceed at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of chromium dichloro(tetrahydrofuran)- involves similar reaction conditions but on a larger scale. The process includes the use of high-purity chromium(III) chloride and tetrahydrofuran, along with advanced purification techniques to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Chromium dichloro(tetrahydrofuran)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Ligand substitution reactions often require the presence of a base, such as triethylamine, to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions can produce chromium(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
科学的研究の応用
Chromium dichloro(tetrahydrofuran)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various chromium-based catalysts, which are employed in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
作用機序
The mechanism by which chromium dichloro(tetrahydrofuran)- exerts its effects involves the coordination of chromium with ligands, leading to the formation of stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium center.
類似化合物との比較
Chromium dichloro(tetrahydrofuran)- can be compared with other similar compounds, such as:
Chromium(III) chloride tetrahydrofuran complex: This compound has a similar structure but with different stoichiometry and coordination environment.
Chromium(II) chloride tetrahydrofuran complex: This compound features chromium in a lower oxidation state and exhibits different reactivity and applications.
The uniqueness of chromium dichloro(tetrahydrofuran)- lies in its specific coordination environment and the versatility it offers in various chemical reactions and applications.
特性
分子式 |
C4H9Cl2CrO+ |
|---|---|
分子量 |
196.01 g/mol |
IUPAC名 |
dichlorochromium;oxolan-1-ium |
InChI |
InChI=1S/C4H8O.2ClH.Cr/c1-2-4-5-3-1;;;/h1-4H2;2*1H;/q;;;+2/p-1 |
InChIキー |
RIRMMFBCWZAHLN-UHFFFAOYSA-M |
正規SMILES |
C1CC[OH+]C1.Cl[Cr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
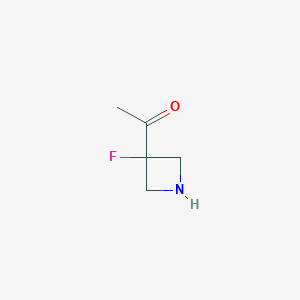

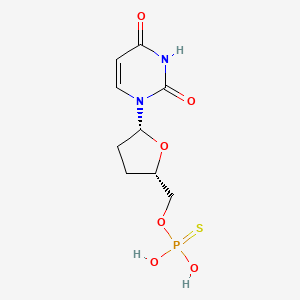
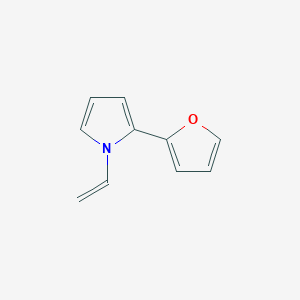
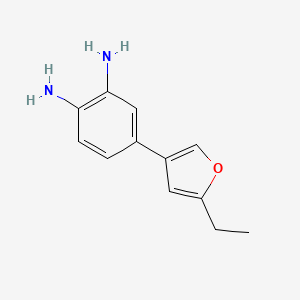

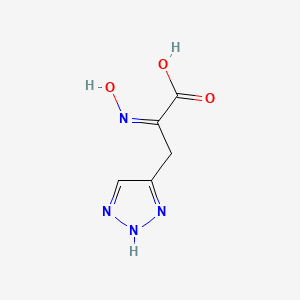
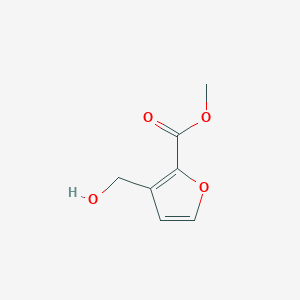
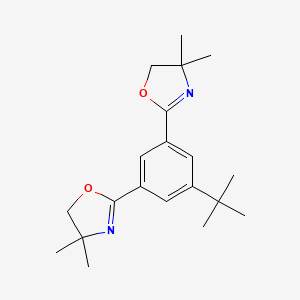
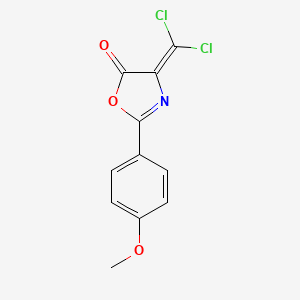
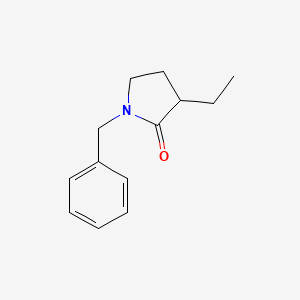
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)
